6β-Hydroxyetiocholanolone (available to WADA laboratories only)
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Overview
Description
6β-Hydroxyetiocholanolone is a metabolite of testosterone, specifically a hydroxylated form of etiocholanolone. It is primarily used in anti-doping laboratories accredited by the World Anti-Doping Agency (WADA) to detect testosterone misuse. This compound is significant due to its resistance to enzymatic hydrolysis, making it a reliable marker for identifying anabolic steroid abuse .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6β-Hydroxyetiocholanolone involves multiple steps. One common method starts with dehydroepiandrosterone (DHEA), which undergoes a series of reactions including acetylation, ketal formation, and stereoselective hydroxylation to introduce the 6β-hydroxy group . The final product is often protected with silyl groups to prevent unwanted reactions during the synthesis process .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis at a larger scale typically involves optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using high-purity reagents. The synthesized compound is then characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to ensure its structure and purity .
Chemical Reactions Analysis
Types of Reactions: 6β-Hydroxyetiocholanolone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of etiocholanolone, which can be further used in biochemical studies and doping control .
Scientific Research Applications
6β-Hydroxyetiocholanolone has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry, particularly in the development of methods for detecting steroid misuse.
Biology: The compound helps in studying the metabolic pathways of steroids and their effects on biological systems.
Medicine: It is used in research related to hormone replacement therapy and the effects of anabolic steroids.
Mechanism of Action
The primary mechanism of action of 6β-Hydroxyetiocholanolone involves its role as a metabolite of testosterone. It is formed through the hydroxylation of etiocholanolone, a process mediated by specific enzymes in the liver. This hydroxylation increases the compound’s polarity, facilitating its excretion in urine. The presence of 6β-Hydroxyetiocholanolone in urine is a marker of testosterone metabolism and can indicate the misuse of anabolic steroids .
Comparison with Similar Compounds
6β-Hydroxyandrosterone: Another hydroxylated metabolite of testosterone, used similarly in doping control.
Etiocholanolone: The parent compound, which lacks the hydroxyl group at the 6β position.
Androsterone: A related metabolite with a different hydroxylation pattern.
Uniqueness: 6β-Hydroxyetiocholanolone is unique due to its resistance to enzymatic hydrolysis, making it a more reliable marker for detecting testosterone misuse compared to other metabolites. This resistance allows for more accurate and long-term detection in anti-doping tests .
Properties
CAS No. |
14357-02-9 |
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Molecular Formula |
C19H30O3 |
Molecular Weight |
306.446 |
IUPAC Name |
(3R,5R,6R,8R,9S,10R,13S,14S)-3,6-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14+,15+,16-,18-,19+/m1/s1 |
InChI Key |
ACXNWFRSEGWJGF-HCDQPFODSA-N |
SMILES |
CC12CCC(CC1C(CC3C2CCC4(C3CCC4=O)C)O)O |
Synonyms |
6β-Hydroxyetiocholanolone (available to WADA laboratories only) |
Origin of Product |
United States |
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